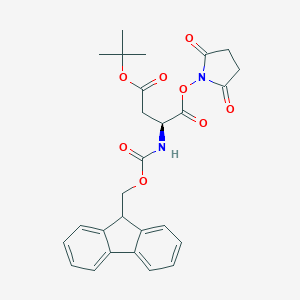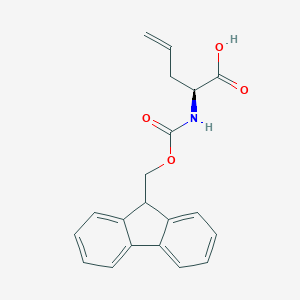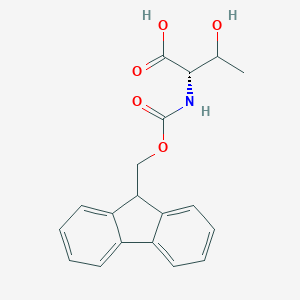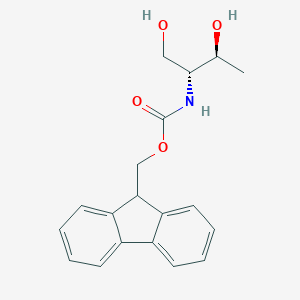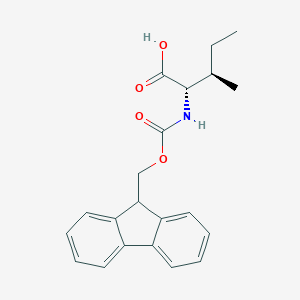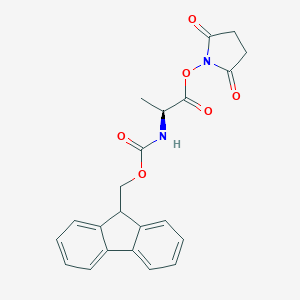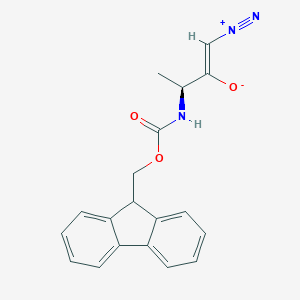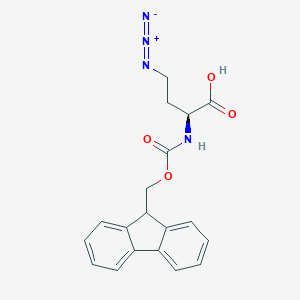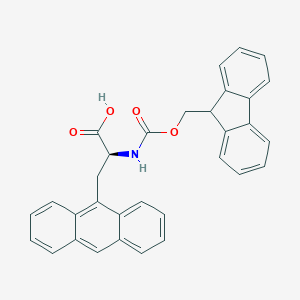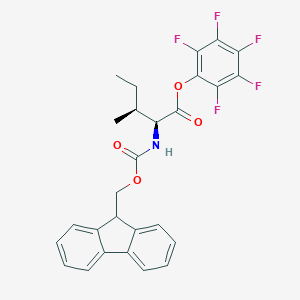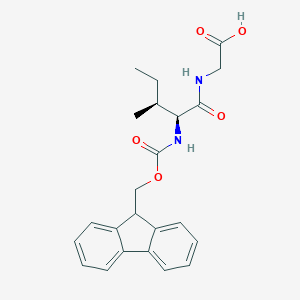
Fmoc-D-Ser(Bzl)-OH
Descripción general
Descripción
Fmoc-D-Ser(Bzl)-OH is a chemical compound with the molecular formula C25H23NO5 . It is an excellent building block for the preparation of D-phosphoserine-containing peptides by Fmoc SPPS .
Synthesis Analysis
This compound is used in peptide synthesis . This derivative can be introduced using standard activation methods, such as PyBOP® and TBTU . The monoprotected phosphoserine residue, once incorporated, is stable to piperidine .Molecular Structure Analysis
The molecular weight of this compound is 417.45 g/mol . The IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid . The InChIKey is DYBDGLCDMLNEMJ-HSZRJFAPSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 417.45 g/mol . The compound’s empirical formula is C25H23NO5 .Aplicaciones Científicas De Investigación
Phosphate Protection in Phosphoserine Peptide Synthesis : Derivatives like Fmoc-Ser(PO3Tc2)-OH are crucial for peptide synthesis, showing high yields in acylation processes. This is significant for the efficient synthesis of phosphoserine-containing peptides (Paquet, 2009).
Synthesis of Multiphosphorylated Peptides : Fmoc protected phosphoamino acids, including Fmoc-Ser variants, are invaluable for creating phosphopeptides via Fmoc SPPS methods, which is crucial in understanding protein phosphorylation and its biological roles (White, 2001).
Development of Hydrogels for Drug Delivery : Fmoc amino acid derivatives, including Fmoc-Tyr(Bzl)-OH and Fmoc-Phe-OH, are used to form hydrogels incorporating carbon nanomaterials. These hydrogels are promising for controlled drug delivery under near-infrared light irradiation (Guilbaud-Chéreau et al., 2019).
Fluorescent Labelling in Peptide Synthesis : In the synthesis of fluorescein-labelled peptides, Fmoc-D-Ser(Bzl)-OH derivatives prove stable under microwave conditions, enabling the creation of various fluorescently labelled peptides for biological evaluation (Kowalczyk et al., 2009).
Self-Assembly in Material Science : Fmoc variants of amino acids, including serine and threonine, have been studied for their ability to self-assemble into various structures, paving the way for new materials in nanotechnology (Kshtriya et al., 2021).
Peptide Synthesis for Medical Research : this compound is used in the synthesis of peptides related to medical research, such as in the preparation of phosphorylation-dependent tau antisera, which are critical in studying Alzheimer's disease (Shapiro et al., 1997).
Synthesis of N-Protected N-Methyl Serine and Threonine : this compound is used in the efficient and convenient synthesis of N-protected N-methyl serine and threonine, which are important in peptide chemistry (Luo et al., 2001).
Study of Racemization in Peptide Synthesis : Research into the racemization of Fmoc-Ser(tBu)-OH during peptide synthesis highlights the importance of understanding and controlling stereochemistry in peptide assembly (Fenza et al., 1998).
Safety and Hazards
Mecanismo De Acción
Target of Action
Fmoc-D-Ser(Bzl)-OH is a derivative of the amino acid serine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are the peptide chains that it is being incorporated into during the synthesis process .
Mode of Action
The compound interacts with its targets through a process known as solid-phase peptide synthesis (SPPS) . In SPPS, the Fmoc group (9-fluorenylmethyloxycarbonyl) of this compound serves as a temporary protecting group for the amino acid during the synthesis process . This allows for the selective addition of amino acids to the growing peptide chain .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s incorporation into a peptide chain can influence the structure and function of the resulting peptide . The specific effects on the pathway would depend on the sequence of the peptide being synthesized .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of this compound would largely depend on the properties of the final peptide product . It’s worth noting that the fmoc group is typically removed during the synthesis process
Result of Action
The result of this compound’s action is the formation of a peptide with a specific sequence . The properties of the resulting peptide, including its biological activity, would depend on the sequence of amino acids in the peptide .
Action Environment
The action of this compound is influenced by the conditions under which the peptide synthesis is carried out . Factors such as the choice of solvent, temperature, and the presence of other reagents can all influence the efficiency of the synthesis process and the properties of the resulting peptide .
Análisis Bioquímico
Biochemical Properties
Fmoc-D-Ser(Bzl)-OH has been shown to possess eminent self-assembly features, which are due to the inherent hydrophobicity and aromaticity of the Fmoc moiety These properties allow this compound to interact with various enzymes, proteins, and other biomolecules in unique ways
Molecular Mechanism
It is known that the Fmoc group can promote the association of building blocks, which could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . More detailed studies are needed to elucidate the exact molecular mechanisms of this compound.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBDGLCDMLNEMJ-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



